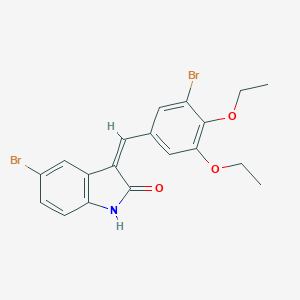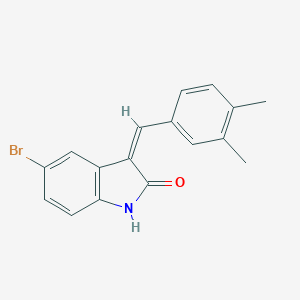![molecular formula C17H13FN2O2S B307891 (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307891.png)
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one, also known as FMF-04-159-1, is a thiazole derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as an anti-cancer agent, making it a focus of interest for further investigation.
作用机制
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are required for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells, indicating its potential as a safe anti-cancer agent. In addition to its anti-tumor effects, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is its high potency in inhibiting cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. However, its limited solubility in water can make it challenging to use in certain experimental settings. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetic properties in humans.
未来方向
Future research on (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one could focus on optimizing its pharmacokinetic properties and developing more efficient methods for its synthesis. Additionally, studies could investigate its potential as a treatment for inflammatory diseases and other conditions beyond cancer. Further investigation of its mechanism of action could also lead to the development of more effective anti-cancer therapies.
合成方法
The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde and thiourea in the presence of acetic acid and ethanol. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield a high purity product with good reproducibility.
科学研究应用
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied in preclinical models as a potential anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor effects of this compound in mouse models of breast and lung cancer.
属性
分子式 |
C17H13FN2O2S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(5Z)-2-(4-fluoroanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI 键 |
NFRQTDPFFOMCQF-GDNBJRDFSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)


![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)